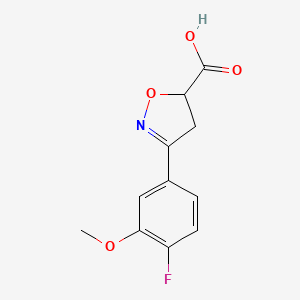

![molecular formula C11H9ClN2O2 B6350098 5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 2090570-96-8](/img/structure/B6350098.png)

5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” is a derivative of pyrazole, which is an organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It’s an important intermediate for the production of certain substances .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with hydrazine and subsequent dehydrogenation . For example, acetylacetone and hydrazine can give 3,5-dimethylpyrazole . Another method involves the conversion of an intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring, which is a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms .Scientific Research Applications

5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as quinolines, coumarins, and pyridines. It has also been used in the synthesis of drugs, such as anticonvulsants and antibiotics. In addition, this compound has been used in the synthesis of fluorescent probes, which are useful for studying biological processes.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives and pyrazole-bearing compounds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities .

Biochemical Pathways

A related compound, an imidazole derivative, has been shown to impact the nrf2/keap1 signaling pathway, a major regulator of redox homeostasis . This interaction triggers oxidative stress-mediated apoptosis in non-small cell lung cancer cell lines .

Result of Action

For instance, some pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities . Another related compound, an imidazole derivative, has been shown to trigger oxidative stress-mediated apoptosis in non-small cell lung cancer cell lines .

Advantages and Limitations for Lab Experiments

The use of 5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is highly soluble in water and other solvents, making it easy to work with. However, there are some limitations to its use. It is a highly reactive compound, and it can be toxic if not handled properly. In addition, it can be difficult to isolate pure this compound from the reaction mixture.

Future Directions

There are several potential future directions for the use of 5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid in scientific research. It could be used to develop new drugs, such as anticonvulsants and antibiotics. It could also be used to develop new fluorescent probes for studying biological processes. In addition, it could be used to study the mechanism of action of other compounds, and to develop new methods for synthesizing compounds. Finally, it could be used to develop new methods for manipulating the cell membrane, which could be used to study cell signaling pathways.

Synthesis Methods

The synthesis of 5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid involves the use of 4-chlorobenzaldehyde, pyrazole-4-carboxylic acid, and sodium hydroxide. The reaction is carried out in a three-necked round-bottom flask equipped with a condenser, a thermometer, and a magnetic stirrer. The 4-chlorobenzaldehyde is added to the flask and heated to 100°C. The pyrazole-4-carboxylic acid is then added, and the mixture is heated to 140°C. The sodium hydroxide is then added, and the reaction is stirred for two hours. The reaction is then cooled to room temperature, and the this compound is isolated by filtration.

Safety and Hazards

properties

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-8-3-1-7(2-4-8)5-10-9(11(15)16)6-13-14-10/h1-4,6H,5H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIUKEWOMBHYQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=NN2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)

![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)

![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)

![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)

![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)

![Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350077.png)

![Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350088.png)

![5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350105.png)

![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)

![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)